5-Ethyl-2-(methylsulfanyl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, 5-ethyl-2-(methylthio)- is a heterocyclic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. This specific compound has an ethyl group at the 5-position and a methylthio group at the 2-position. Oxazole derivatives are known for their wide range of biological activities and are of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives typically involves the cyclization of appropriate precursors. One common method is the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene in the presence of a base such as cesium carbonate (Cs₂CO₃). This reaction allows the formation of 2-aryl-5-alkyl-substituted oxazoles in a single step .
Industrial Production Methods
Industrial production methods for oxazole derivatives often involve the use of flow synthesis techniques. For example, oxazolines can be rapidly synthesized at room temperature from β-hydroxy amides using Deoxo-Fluor®. These oxazolines can then be oxidized to the corresponding oxazoles .
Chemical Reactions Analysis
Types of Reactions
Oxazole, 5-ethyl-2-(methylthio)- can undergo various types of chemical reactions, including:
Oxidation: Oxidation of oxazolines to oxazoles.
Substitution: Direct arylation and alkenylation of oxazoles using palladium-catalyzed reactions.
Condensation: Formation of oxazoles from arylacetylenes and α-amino acids in the presence of copper nitrate and iodine.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and tosylmethyl isocyanide (TosMIC). Reaction conditions often involve polar or nonpolar solvents depending on the desired regioselectivity .
Major Products
The major products formed from these reactions are typically 2,5-disubstituted oxazoles, which can be further functionalized for various applications .
Scientific Research Applications
Oxazole, 5-ethyl-2-(methylthio)- and its derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of new chemical entities.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Potential therapeutic agents for various diseases, including diabetes and obesity.
Industry: Used in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of oxazole derivatives involves their interaction with various molecular targets and pathways. For example, some oxazole derivatives act as tyrosine kinase inhibitors, while others inhibit cyclooxygenase-2 (COX-2) enzymes. These interactions lead to the modulation of cellular processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxazole, 5-ethyl-2-(methylthio)- include:
- 2-(3´-pyridyl)-5-phenyloxazole
- 2,5-diphenyloxazole
- Oxazoline derivatives
- Isoxazoline derivatives
Uniqueness
What sets oxazole, 5-ethyl-2-(methylthio)- apart from other similar compounds is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for targeted drug discovery and development .
Properties
CAS No. |
62124-46-3 |
---|---|
Molecular Formula |
C6H9NOS |
Molecular Weight |
143.21 g/mol |
IUPAC Name |
5-ethyl-2-methylsulfanyl-1,3-oxazole |
InChI |
InChI=1S/C6H9NOS/c1-3-5-4-7-6(8-5)9-2/h4H,3H2,1-2H3 |
InChI Key |
FOQMGINCUIJKBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(O1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.